molecular formula C7H11ClF3NO3 B2573006 2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride CAS No. 2413900-80-6

2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride

Cat. No.: B2573006
CAS No.: 2413900-80-6
M. Wt: 249.61
InChI Key: YENQSTLQKGAASX-UHFFFAOYSA-N
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Description

2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride is a chemical compound with the molecular formula C7H10F3NO3·HCl It is a morpholine derivative, characterized by the presence of a trifluoromethyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride typically involves the reaction of morpholine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group into the morpholine ring. The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(Trifluoromethyl)piperidin-2-yl]acetic acid;hydrochloride
  • 2-[6-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid;hydrochloride
  • 2-[6-(Trifluoromethyl)azepan-2-yl]acetic acid;hydrochloride

Uniqueness

2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties compared to its analogs. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[6-(trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)5-3-11-2-4(14-5)1-6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKANKOCNWUUJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1)C(F)(F)F)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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